

validation of dopamine transporter binding affinity for Diphenylpyraline

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Compound Focus: Diphenylpyraline Hydrochloride

CAS No.: 132-18-3

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Dopamine Transporter Binding Assay Protocols

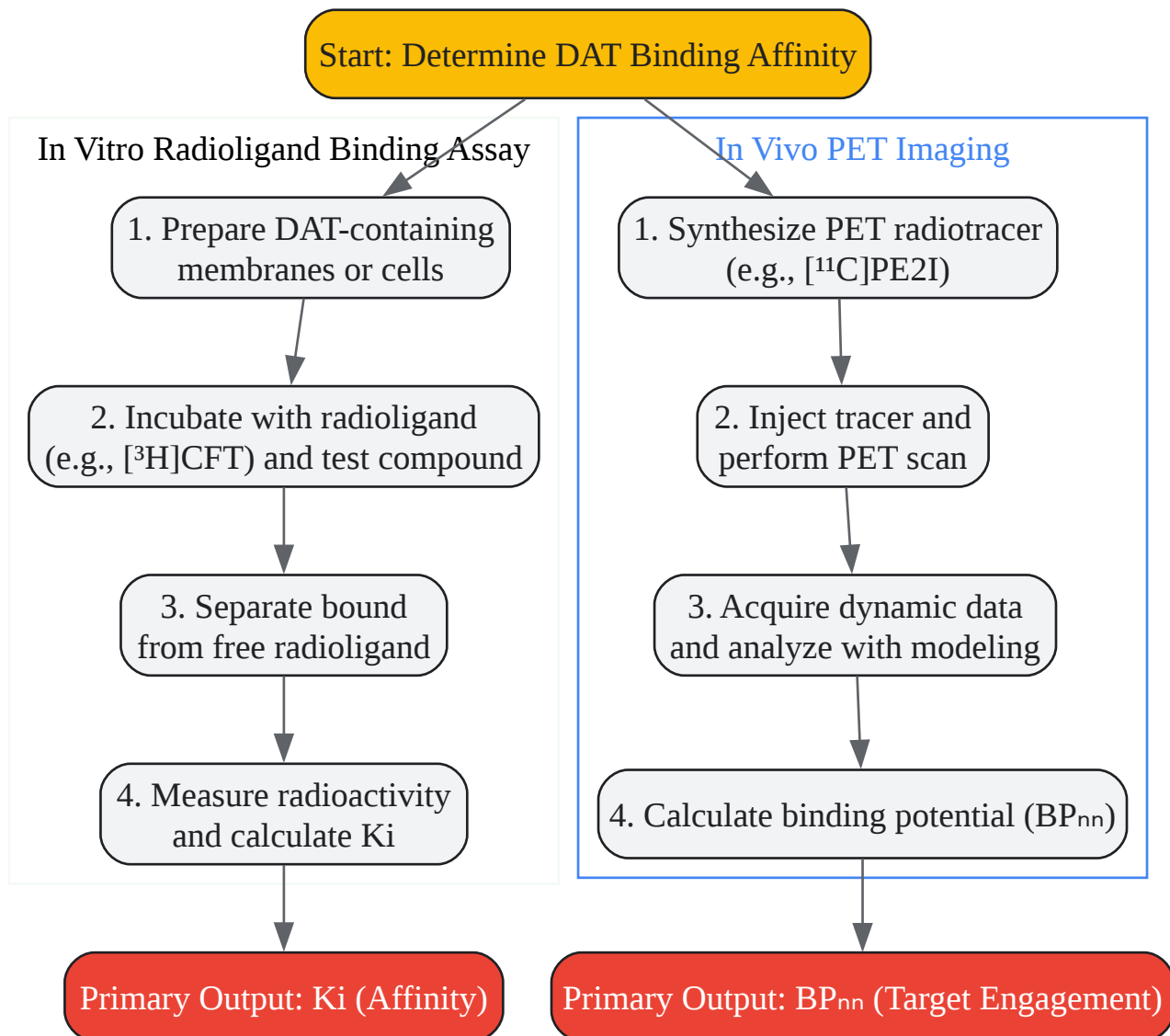
The table below summarizes the core methodologies used to determine DAT binding affinity, as established in published literature.

Method Type	Key Experimental Steps	Commonly Used Radioligands & Analytes	Primary Output
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| **In Vitro Radioligand Binding Assays** [1] | 1. Prepare tissue (e.g., rodent striatal membranes) or cells expressing DAT. 2. Incubate with a fixed concentration of a radioactive DAT ligand (e.g., [3H]CFT, [3H]WIN35428). 3. Add various concentrations of the test compound (e.g., Diphenylpyraline). 4. Separate bound from free radioligand (e.g., via filtration). 5. Measure radioactivity to determine displacement. | **Radioligands:** [3H]CFT, [3H]WIN35428 [2]. **Test Analytes:** Dopamine, cocaine, CFT, PE2I, GBR12909 [3] [4] [2]. | Inhibition constant (**K_i**), which quantifies the affinity of the test compound for the DAT. | | **In Vivo PET Imaging** [1] [5] [4] | 1. Synthesize a positron-emitting DAT radioligand (e.g., [11C]PE2I, [18F]FE-PE2I, [18F]LBT-999). 2. Inject the radiotracer into a living subject (animal or human). 3. Perform dynamic PET scanning to track radiotracer distribution in the brain. 4. Use pharmacokinetic modeling to analyze time-activity data. | **Radiotracers:** [11C]PE2I, [18F]FE-PE2I, [18F]LBT-999, [11C]CFT [5] [4] [6].

Displacer/Reference: GBR12909 [4]. | Binding potential (BP_{ND}), which reflects the density of available DATs. A test compound's effect is seen as a reduction in BP_{ND} . |

The following diagram illustrates the logical workflow for conducting these key experiments, from preparation to data analysis.



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Reference Data for Known DAT Ligands

To provide context for comparison, the table below lists binding affinities and key properties of well-characterized DAT ligands and tracers from the search results.

Compound Name	Reported Affinity (Ki) / Potency	Key Characteristics & Selectivity	Primary Experimental Use
PE2I [5] [4]	Ki ≈ 9 nM [4]	High selectivity for DAT over SERT (SERT ratio: 29.4) [5].	Precursor for PET tracers; used in SPECT/PET.
LBT-999 [4]	Ki ≈ 9 nM [4]	Fluorinated derivative of PE2I; high DAT selectivity (Ki > 1 μM for SERT/NET) [4].	PET tracer for diagnosing Parkinson's disease.
FE-PE2I [5]	KD = 12 nM [5]	High DAT selectivity; allows visualization of extra-striatal regions like substantia nigra [5].	PET tracer for Parkinsonian syndromes.
β-CFT (WIN 35,428) [7] [6]	High-affinity cocaine analogue [7]	Competitive inhibitor of dopamine uptake; used as a reference radioligand [7] [2].	Gold-standard compound for in vitro binding assays.
GBR 12909 [4] [8]	Atypical DAT inhibitor [8]	High-affinity reference compound; used to define non-specific binding in vivo [4].	Pharmacological blocker in displacement studies.
Cocaine [3] [8]	Typical DAT inhibitor [8]	Non-selective; stabilizes DAT in an outward-facing conformation [8].	Reference compound of abuse.

How to Locate Specific Data for Diphenylpyraline

Since the specific data for Diphenylpyraline is not available in the search results I obtained, you can try the following approaches to find it:

- **Search specialized databases:** Query chemical and pharmacological databases like **ChEMBL**, **PubChem**, or **BindingDB** for "Diphenylpyraline" and its target "SLC6A3" (DAT) to find published Ki values [8].

- **Consult original literature:** Perform a focused literature search on platforms like **PubMed** using terms such as "Diphenylpyraline dopamine transporter binding" to locate original research articles.
- **Review drug handbooks:** Check historical or clinical pharmacology resources that might contain data on Diphenylpyraline's mechanistic profile and binding affinities.

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References

1. PET Molecular Imaging in Drug Development - PubMed Central [pmc.ncbi.nlm.nih.gov]
2. The Dopamine Transporter Carboxyl-terminal Tail [sciencedirect.com]
3. Overview of the structure and function of the dopamine ... [pmc.ncbi.nlm.nih.gov]
4. The Story of the Dopamine Transporter PET Tracer LBT-999 [frontiersin.org]
5. Dopamine transporter imaging with [18F]FE-PE2I PET and ... [pmc.ncbi.nlm.nih.gov]
6. Correlation Analysis Between 3D and Plane DAT Binding ... [imrpess.com]
7. Structure of the human dopamine transporter and ... [nature.com]
8. Unlocking the Potential of High-Quality Dopamine Transporter ... [pmc.ncbi.nlm.nih.gov]

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